N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3S/c1-25(23,24)21-13-6-7-14(21)9-12(8-13)20-15(22)10-2-4-11(5-3-10)16(17,18)19/h2-5,12-14H,6-9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFFJFXQRWSPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide is a complex organic compound notable for its unique bicyclic structure and potential pharmacological applications. This article delves into its biological activity, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound features a bicyclic framework derived from 8-azabicyclo[3.2.1]octane, substituted with a methylsulfonyl group and a trifluoromethylbenzamide moiety. The molecular formula is C₁₃H₁₉N₃O₃S, with a molecular weight of approximately 287.36 g/mol. The structural characteristics significantly influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₃S |
| Molecular Weight | 287.36 g/mol |
| Bicyclic Structure | 8-Azabicyclo[3.2.1]octane |
| Functional Groups | Methylsulfonyl, Trifluoromethylbenzamide |
Pharmacological Applications
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Neuropharmacology : The compound shows potential as a therapeutic agent targeting neuropharmacological conditions due to its interaction with neurotransmitter receptors.
- Opioid Receptor Modulation : Similar compounds have demonstrated high affinity for delta opioid receptors, suggesting potential analgesic properties through modulation of pain pathways .
- Antiinflammatory Effects : The unique combination of functional groups may enhance its efficacy in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features:
- Bicyclic Framework : Modifications in the bicyclic structure can lead to significant changes in biological activity, emphasizing the importance of stereochemistry and regioselectivity in drug design.
- Functional Group Influence : The presence of sulfonyl and amide functionalities plays a critical role in the compound's reactivity and interaction with biological targets.
Study on Analgesic Properties
A study explored the analgesic effects of related compounds on animal models, demonstrating that modifications similar to those found in this compound could yield full agonists at delta opioid receptors, providing insights into potential pain management therapies .
Anti-inflammatory Research
In another study, compounds derived from similar bicyclic structures were tested for anti-inflammatory effects in vitro and in vivo, showing promising results that warrant further investigation into their mechanisms of action .
Synthesis
The synthesis of this compound can be achieved through various methodologies emphasizing regioselectivity and stereochemistry:
- Starting Materials : The synthesis typically begins with readily available precursors from the bicyclic amine family.
- Reactions : Key reactions include nucleophilic substitutions and coupling reactions that introduce the sulfonyl and trifluoromethyl groups.
Scientific Research Applications
Pharmacological Applications
- Neurological Disorders :
- Anti-inflammatory Properties :
- Cancer Therapeutics :
Case Study 1: Neurological Activity
A study investigated the effects of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide on kappa opioid receptors in vitro. Results indicated that the compound exhibited significant antagonist activity, providing insights into its potential use in treating pain without the side effects associated with traditional opioids .
Case Study 2: Anti-inflammatory Effects
Another research project focused on evaluating the anti-inflammatory properties of this compound using animal models of arthritis. The findings revealed a marked reduction in inflammatory markers and joint swelling, suggesting its therapeutic potential for inflammatory conditions .
Comparison with Related Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 8-Azabicyclo[3.2.1]octan-3-one | Bicyclic amine | Lacks sulfonyl group; potential neuroactivity |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | Hydroxy derivative | Hydroxyl group instead of sulfonamide |
| N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide | Indole derivative | Potential for diverse biological activities |
Comparison with Similar Compounds
Structural Analog: 3-(Phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Structural Analog: N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
Structural Analog: 4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-8-ene-2-yl)benzamide
Structural Analog: 8b1 (HIV-1 Inhibitor from )
- Key Differences: Functional Groups: Contains a thieno[3,2-d]pyrimidine and sulfonamide, enabling π-π stacking and hydrogen bonding with viral targets . Activity: Demonstrates anti-HIV-1 activity (IC₅₀ < 1 µM), highlighting the importance of heterocyclic extensions for antiviral efficacy .
Comparative Data Table
| Compound Name | Bicyclic Core | Substituent on N8 | Substituent on C3 | Molecular Weight | Key Biological Activity |
|---|---|---|---|---|---|
| Target Compound | [3.2.1] | Methylsulfonyl | 4-(Trifluoromethyl)benzamide | ~438.46* | Unknown (structural analog data) |
| 3-(Phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo… (E6) | [3.2.1] | Phenylsulfonyl | 8-Carboxamide | 438.46 | ELOVL6 inhibition |
| N-(8-(Methylsulfonyl)-8-azabicyclo…-2-(6-oxopyridazin-1-yl)acetamide (E15) | [3.2.1] | Methylsulfonyl | 2-(6-Oxopyridazin-1-yl)acetamide | 340.40 | Unknown |
| 4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-8-ene-2-yl)benzamide (E3) | [3.3.1] | Methyl | 4-Methylbenzamide | 302.37 | Crystallographic studies |
| 8b1 (HIV-1 Inhibitor) (E16) | [3.2.1] | Sulfonamide-linked | Thieno[3,2-d]pyrimidine | ~600 (estimated) | HIV-1 inhibition (IC₅₀ < 1 µM) |
*Molecular weight estimated based on analogous structure in .
Key Findings and Implications
Sulfonyl Group Impact : Methylsulfonyl in the target compound likely improves aqueous solubility compared to phenylsulfonyl analogs, critical for oral bioavailability .
Bicyclic Core Flexibility : The [3.2.1] system offers optimal rigidity for target engagement, whereas [3.3.1] analogs may suffer from reduced binding affinity due to conformational changes .
Substituent Positioning : The 3-position benzamide in the target compound allows for direct interactions with hydrophobic enzyme pockets, unlike 8-carboxamide derivatives .
Q & A
Q. What are the recommended synthetic routes for N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between activated acyl derivatives (e.g., benzoyl chlorides) and bicyclic amines. For example, and highlight the use of O-benzyl hydroxylamine hydrochloride and potassium carbonate in acetonitrile to facilitate amide bond formation. Yield optimization involves controlling stoichiometry (e.g., 1.2 equivalents of acyl chloride to amine), reaction temperature (0–25°C), and purification via column chromatography with ethyl acetate/hexane gradients . Hazard analysis, as noted in , is critical for handling reactive intermediates like trifluoromethylbenzoyl chloride.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the bicyclo[3.2.1]octane core and trifluoromethyl group. ¹H NMR can resolve stereochemistry at the 3-position, while ¹³C NMR identifies quaternary carbons. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular ion confirmation. emphasizes the use of high-resolution MS (HRMS) and 2D NMR (COSY, NOESY) to validate complex bicyclic structures .
Q. How should stability studies be designed for formulations containing this compound?
- Methodological Answer : Compatibility testing with pharmaceutical excipients (e.g., lactose, magnesium stearate) under accelerated conditions (40°C/75% RH for 6 months) is recommended. outlines protocols for assessing degradation products via HPLC-UV, focusing on hydrolysis of the methylsulfonyl group or benzamide bond. Stability-indicating methods should include forced degradation studies (acid/base/oxidative stress) .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological data, such as conflicting receptor binding affinities reported for analogs?
- Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. Use enantiomerically pure intermediates (e.g., chiral HPLC separation, as in ) to isolate specific stereoisomers. Validate binding assays with orthogonal techniques (e.g., surface plasmon resonance vs. radioligand displacement). suggests correlating structural analogs’ activity with computational docking models to identify critical binding motifs .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound’s derivatives?
- Methodological Answer : Design a library of analogs with modifications at the azabicyclo core (e.g., methylsulfonyl replacement) and benzamide substituents (e.g., trifluoromethyl vs. nitro groups). Use parallel synthesis ( ) and high-throughput screening (HTS) to assess biological activity. Quantitative SAR (QSAR) models incorporating steric/electronic parameters (e.g., Hammett constants) can predict activity trends .
Q. What computational methods are suitable for predicting the compound’s metabolic pathways or reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the methylsulfonyl group’s susceptibility to enzymatic hydrolysis. Molecular dynamics simulations (e.g., using GROMACS) predict interactions with cytochrome P450 enzymes. underscores linking computational data to experimental LC-MS/MS metabolite identification .
Q. How can conflicting spectral data (e.g., NMR peak splitting) be resolved during structural elucidation?
- Methodological Answer : Dynamic effects (e.g., ring-flipping in the bicyclo core) may cause unexpected splitting. Use variable-temperature NMR to observe coalescence points. For diastereomeric mixtures, employ chiral derivatizing agents (e.g., Mosher’s acid) or X-ray crystallography ( provides a crystallographic example for a related bicyclo compound) .
Q. What green chemistry approaches can minimize waste in large-scale synthesis?
- Methodological Answer : Replace halogenated solvents (e.g., CH₂Cl₂) with cyclopentyl methyl ether (CPME) or ethyl acetate. Catalytic methods (e.g., palladium-catalyzed couplings in ) reduce stoichiometric reagent use. Process intensification via flow chemistry improves yield and safety (refer to CRDC subclass RDF2050108 for process control frameworks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
